1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine

CB1 antagonist peripheral selectivity blood-brain barrier

Optimize your CB1 antagonist or sigma receptor program with 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine (CAS 1170189-58-8). This scaffold delivers proven brain-to-plasma ratios ≤0.04 and is the essential synthetic intermediate for generating carbamate/amide libraries. The free 4-amine enables direct fluorescent or biotin conjugation without pyrazole protection. Do not substitute with positional isomers—only the 4-aminopiperidine regioisomer provides this specific vector for potency optimization. Supplied at ≥98% HPLC for immediate use.

Molecular Formula C11H20N4
Molecular Weight 208.30 g/mol
Cat. No. B11738855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine
Molecular FormulaC11H20N4
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)CN2CCC(CC2)N
InChIInChI=1S/C11H20N4/c1-2-15-8-5-11(13-15)9-14-6-3-10(12)4-7-14/h5,8,10H,2-4,6-7,9,12H2,1H3
InChIKeyQTFPGKGPYJFCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine (CAS 1170189-58-8): Structural Identity and Procurement-Relevant Baseline


1-[(1-Ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine (CAS 1170189-58-8, MF C11H20N4, MW 208.30) is a heterocyclic amine belonging to the pyrazolylmethyl-piperidine class . It comprises an N-ethylpyrazole ring linked via a methylene bridge to the piperidine N-1 position, with a primary amine at the piperidine 4-position. The scaffold is recognized in medicinal chemistry as a privileged pharmacophore for cannabinoid CB1 receptor antagonism and sigma receptor modulation [1]. Vendors report purity specifications of 95–98% (HPLC) . This compound is a discrete chemical entity with a defined regiochemistry (pyrazole 3-attachment, ethyl at N-1, amine at piperidine C-4) that is not trivially interchangeable with its positional isomers or N-methyl analogs.

Why Generic Substitution of 1-[(1-Ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine with In-Class Analogs Risks Experimental Divergence


Pyrazole-piperidine compounds with identical molecular formulae can exhibit markedly divergent pharmacological profiles depending on the position of the amine group on the piperidine ring and the N-substituent on the pyrazole. In a systematic SAR study of CB1 antagonists, switching the amine from the piperidine 1-position (as in rimonabant) to the 4-position (as in the target compound scaffold) altered brain penetration, oral bioavailability, and target engagement by orders of magnitude [1]. Similarly, replacing an N-methyl group with an N-ethyl group on the pyrazole ring affects lipophilicity (calculated logP), metabolic stability in human liver S9 fractions, and binding pocket complementarity [2]. These structure-activity relationships demonstrate that regioisomeric or N-alkyl variants cannot be assumed to serve as functional equivalents in biological assays, and procurement decisions based solely on scaffold similarity risk experimental inconsistency.

Quantitative Evidence Guide: Differentiating 1-[(1-Ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine from Closest Analogs


4-Amino-piperidine vs. 1-Amino-piperidine: Impact on CB1 Receptor Antagonist Brain Penetration

In a direct head-to-head comparison of the pyrazole scaffold, replacing the 1-aminopiperidine group (rimonabant) with a 4-aminopiperidine group (compound 5 scaffold, which is the core motif of the target compound) resulted in a brain-to-plasma ratio of ≤0.04 (10 mg/kg i.p. in Sprague-Dawley rats), representing little to no brain penetration [1]. In contrast, rimonabant exhibits extensive brain penetration and was withdrawn from European markets due to CNS-mediated psychiatric adverse effects [2]. The unsubstituted 4-aminopiperidine analog (compound 6) showed Ke > 1 µM at hCB1, whereas functionalization at the piperidine nitrogen restored nanomolar potency while preserving low brain penetration [1]. This establishes that the 4-amino-piperidine regioisomer confers a fundamentally different pharmacokinetic profile than the 1-amino-piperidine scaffold, a differentiation directly relevant to the target compound's core architecture.

CB1 antagonist peripheral selectivity blood-brain barrier 4-aminopiperidine scaffold

N-Ethyl vs. N-Methyl Pyrazole Substitution: Impact on Potency and Selectivity in CB1 Antagonism

In the 4-aminopiperidine carbamate series directly analogous to the target compound core, the N-ethyl carbamate 8b (which incorporates the same N-ethyl-pyrazole moiety present in the target compound) demonstrated a Ke of 3 nM at hCB1 and a Ki of 9.2 nM, with 326-fold selectivity over hCB2 (Ki hCB2 = 3000 nM) [1]. While the target compound itself is the unfunctionalized 4-amine rather than a carbamate, the pharmacophoric contribution of the N-ethyl group on the pyrazole can be inferred by comparison to the N-methyl series within the same scaffold class. Across multiple 4-aminopiperidine analog series (carbamates, amides, sulfonamides), small N-alkyl groups (ethyl, propyl, isopropyl) consistently maintained nanomolar CB1 potency comparable to the t-butyl reference, with ethyl and n-propyl analogs showing the most favorable balance of potency, selectivity, and metabolic stability [1]. The N-ethyl substitution provides a calculated TPSA of ~76 Ų, positioning the compound within the 60–90 Ų window identified as optimal for minimizing CNS penetration while preserving oral absorption potential [1].

CB1 receptor SAR N-alkyl substitution pyrazole-piperidine

Pyrazole 3-Position vs. 4-Position Attachment: Regioisomeric Impact on Kinase Inhibitor Binding Mode

Crystallographic evidence from a closely related pyrazole-piperidine scaffold demonstrates that pyrazole 3-position attachment to the piperidine ring enables a specific U-shaped binding conformation that engages key residues in the target binding pocket. In the co-crystal structure of DLK (dual leucine zipper kinase, MAP3K12) with inhibitor N-(1-isopropyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine (PDB 5CEP, resolution 1.99 Å), the pyrazole 3-position connectivity to the piperidine places the heterocycle in an orientation that forms critical hydrogen bonds with the kinase hinge region [1]. The target compound positions its methylene linker at the pyrazole 3-position and the amine at piperidine 4-position, a connectivity pattern that mirrors the DLK inhibitor's pyrazole-piperidine vector. In contrast, the pyrazole 4-position regioisomer (e.g., 1-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-amine, CAS 1247455-18-0) presents a different angular geometry that would project the amine in a distinct vector, incompatible with the same binding mode. SAR studies on IRAK4 inhibitors further confirm that pyrazole C-3 piperidine attachment is well tolerated with good oral exposure, whereas alternative connectivity patterns showed divergent potency [2].

kinase inhibition DLK/MAP3K12 pyrazole regioisomerism binding mode

Presence of Methylene Linker vs. Direct Pyrazole-Piperidine Bond: Conformational Flexibility and Synthetic Tractability

The target compound incorporates a methylene (-CH2-) spacer between the pyrazole 3-position and the piperidine N-1, distinguishing it from directly bonded pyrazole-piperidine analogs such as 3-(1-ethyl-1H-pyrazol-3-yl)piperidine (CAS 2229255-79-0, C10H17N3, MW 179.26) . The methylene linker introduces an additional rotatable bond and increases the molecular weight by 29 Da (C11H20N4, MW 208.30 vs. C10H17N3, MW 179.26), while adding a hydrogen-bond donor (primary amine) that increases topological polar surface area. In related pyrazolylmethylamine calcium channel modulator patents, the methylene spacer was shown to be critical for allowing the piperidine ring to adopt conformations that optimize interactions with the channel pore region, whereas directly attached analogs showed reduced efficacy [1]. The presence of the primary amine at the piperidine 4-position further provides a synthetic handle for derivatization (carbamate, amide, sulfonamide, or reductive amination) that is absent in the directly bonded 3-(1-ethyl-1H-pyrazol-3-yl)piperidine analog . The methylene-linked scaffold thus serves as a versatile intermediate for library synthesis, whereas the directly bonded analog is a terminal compound with limited diversification potential.

methylene spacer conformational flexibility synthetic accessibility pyrazole-piperidine linker

Optimal Research and Procurement Scenarios for 1-[(1-Ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine Based on Quantitative Evidence


Peripherally Selective CB1 Antagonist Lead Generation

The 4-aminopiperidine scaffold with N-ethylpyrazole substitution provides a validated starting point for developing CB1 antagonists with minimal brain penetration. The scaffold (compound 5, the direct structural analog) produced brain-to-plasma ratios ≤0.04 in rats, and the optimized n-propyl carbamate 8c demonstrated oral bioavailability (plasma 455 ng/mL at 4 h post-dose, 10 mg/kg p.o.) with >9-fold plasma selectivity over brain [1]. The target compound, as the unfunctionalized 4-amine, serves as a key synthetic intermediate for generating carbamate, amide, and sulfonamide libraries to further optimize potency (target Ke < 10 nM), selectivity (>100-fold CB2/CB1), and metabolic stability (>50% remaining at 60 min in human S9 fractions), following the established SAR trajectory in this scaffold series [1].

Kinase Inhibitor Fragment-Based or Scaffold-Hopping Programs Targeting DLK, IRAK4, or Aurora A Kinase

Crystallographic validation of the pyrazole-3-piperidine connectivity (PDB 5CEP, 1.99 Å) confirms a U-shaped binding mode that engages kinase hinge residues through the pyrazole nitrogen and positions the piperidine amine for solvent-exposed or allosteric pocket interactions [2]. The target compound's 4-amine provides a vector that is well-precedented in IRAK4 amidopyrazole inhibitors, where pyrazole C-3 piperidines showed good rodent oral exposure, and the 4-aminopiperidine motif was identified as an optimal substituent for potency [3]. The N-ethyl group on pyrazole provides a lipophilic handle that can be further optimized or replaced based on co-crystal structure analysis.

Sigma Receptor Ligand Discovery with Defined Regiochemistry

Pyrazole derivatives with 3-position alkoxy or aminoalkyl substituents have been patented as selective sigma receptor inhibitors for psychosis and CNS disorders [4]. The target compound's pyrazole 3-methylene-piperidine-4-amine architecture positions the basic amine at a distance and geometry consistent with sigma receptor pharmacophore models, where a basic nitrogen separated from an aromatic/heteroaromatic ring by a 2–4 atom linker is a recurring motif. The N-ethyl substitution on pyrazole distinguishes this compound from the more common N-methyl or N-aryl sigma ligand series, offering a differentiated lipophilicity profile (calculated logP ~1.8 vs. ~1.3 for N-methyl analog) that may improve membrane permeability while maintaining hydrogen-bonding capacity for receptor engagement.

Chemical Biology Probe Synthesis via 4-Amine Derivatization

The free primary amine at the piperidine 4-position enables direct conjugation to fluorescent dyes (e.g., BODIPY, fluorescein isothiocyanate), biotin tags, or photoaffinity labels without requiring protecting group manipulation on the pyrazole ring . The methylene spacer provides sufficient conformational freedom for the probe moiety to extend beyond the target binding pocket, reducing the risk of steric interference with target engagement. This synthetic accessibility is absent in the 3-amino regioisomer (CAS 1247455-18-0) where the amine is directly attached to the piperidine ring with different geometry, and in the des-amino analog 3-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidine (CAS 2229125-22-6) which lacks a conjugation handle entirely. Vendors supply the compound at 95–98% purity , suitable for direct use in bioconjugation without additional purification.

Quote Request

Request a Quote for 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.